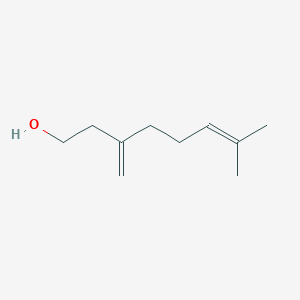

7-Methyl-3-methylene-6-octen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

13066-51-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

7-methyl-3-methylideneoct-6-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,11H,3-4,6-8H2,1-2H3 |

InChI Key |

LPYYZHAEKPCIHA-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=C)CCO)C |

Canonical SMILES |

CC(=CCCC(=C)CCO)C |

Synonyms |

7-Methyl-3-methylene-6-octen-1-ol |

Origin of Product |

United States |

Contextualization Within Acyclic Monoterpenoid Chemistry

7-Methyl-3-methylene-6-octen-1-ol is classified as an acyclic monoterpenoid alcohol. nist.govnist.gov Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units, giving them a characteristic C10 carbon skeleton. foodb.ca The "acyclic" designation signifies that the carbon chain of this compound does not form a ring structure. foodb.cat3db.ca

The structure of this compound (C₁₀H₁₈O) is an excellent example of the isoprene rule, albeit with rearrangement. nist.gov It features a primary alcohol (-OH) group, which imparts specific chemical reactivity and physical properties. nist.govnist.gov Its carbon framework is related to other well-known acyclic monoterpenoids such as myrcene (B1677589), geraniol (B1671447), and citronellol (B86348), which are common components of plant essential oils and are used as precursors in the synthesis of other fragrances and chemical products. foodb.cathegoodscentscompany.comnih.gov The presence of two double bonds in its structure, one of which is part of a methylene (B1212753) group, adds to its chemical functionality and potential for various chemical transformations.

Overview of Research Trajectories for Natural Product Alcohols

Natural product alcohols are a focal point of extensive research due to their diverse and significant biological roles and potential applications. nih.govacs.org These compounds are integral to chemical ecology, often acting as semiochemicals—pheromones, kairomones, or allomones—that mediate interactions between organisms. nih.gov

A significant research trajectory for 7-Methyl-3-methylene-6-octen-1-ol is its role as an insect pheromone. Specifically, it has been identified in relation to the Douglas-fir tussock moth (Orgyia pseudotsugata), a notable defoliator of fir and spruce trees in North America. nih.govmt.govcolostate.educolostate.edu The female moths, which are wingless, release a sex pheromone to attract winged male moths for mating. mt.govcolostate.edu While the principal component of this pheromone is (Z)-6-heneicosen-11-one, other compounds, including monoterpenoid alcohols, can be part of the complex pheromone blend or act as precursors. nih.gov Monitoring systems for this forest pest often utilize traps baited with synthetic pheromones to detect and manage potential outbreaks. mt.govcolostate.edu

Broader research into natural product alcohols, including terpene alcohols, is driven by their applications in the fragrance, food, and cosmetic industries. futuremarketinsights.commarketresearchintellect.com There is a growing demand for natural and sustainable chemicals, which has spurred investment in the research and development of bio-based products derived from renewable plant sources. futuremarketinsights.commarketresearchintellect.com Alcohols such as geraniol (B1671447) and citronellol (B86348) are widely used as natural flavoring agents and in perfumery. nih.govmarketresearchintellect.com Furthermore, the hydroxyl group in these alcohols provides a reactive site for chemical modifications, enabling the synthesis of new derivatives for biological studies and other applications. nih.gov

Nomenclature and Structural Representations in Scientific Literature

Distribution in Botanical Systems

This volatile alcohol is a constituent of various plants, where it plays a role in the plant's chemical signature. Its distribution ranges from medicinal herbs to edible fruits and their fermented products.

Identification in Essential Oils of Medicinal Plants

The essential oils of several medicinal plants are complex mixtures of terpenes, alcohols, and other volatile compounds that contribute to their therapeutic and aromatic properties.

Seriphidium kurramense : An endemic medicinal plant from Pakistan, Seriphidium kurramense, has been shown to possess distinct chemotypes. In a gas chromatography-mass spectrometry (GC-MS) analysis of 16 populations, this compound was identified as one of the eight specific terpenoids present in four of these populations, designated as 'chemotype B'. researchgate.net This highlights the intraspecific chemical diversity of the plant and the specific distribution of this compound.

Blumea balsamifera : Commonly known as Sambong, the essential oil of Blumea balsamifera is rich in a wide array of monoterpenes and sesquiterpenes, with l-borneol and caryophyllene (B1175711) often being major components. isisn.orgbanglajol.info While extensive analyses have identified numerous constituents in its volatile oil, the presence of this compound is not documented in the available research. mdpi.comscielo.br

Detection in Floral Scent Profiles

Floral scents are crucial for plant-pollinator interactions and are composed of a diverse array of volatile organic compounds.

Chrysanthemum indicum var. aromaticum : This aromatic variety of chrysanthemum is known for its intense fragrance. Comprehensive studies of its floral scent have identified as many as 370 different volatile metabolites, with terpenoids and esters being the most abundant classes. frontiersin.orgnih.gov Despite the detailed chemical profiling, this compound has not been specifically listed among the identified compounds in the floral scent of this plant in the reviewed studies. frontiersin.orgnih.govmaxapress.com

Presence in Edible Plant Species and Derived Products

The compound is also found in edible plants and can be carried over or transformed into derived food products like wine and spirits.

Prunus avium : The sweet cherry, Prunus avium, has been reported to contain this compound. nih.gov

Litchi Wine and Spirits : The production of wine and distilled spirits from litchi (Litchi chinensis) involves complex biochemical changes that significantly alter the aromatic profile from the original juice. Studies have shown that this compound is one of the alcohols that increases in concentration during the fermentation and distillation process. In one analysis, its concentration was found to be highest in the litchi distilled spirit, reaching a remarkable 5,476.75 ± 10.23 µg/L.

Table 1: Occurrence of this compound in Botanical Systems

| Species | Part/Product | Compound Presence | Notes |

|---|---|---|---|

| Seriphidium kurramense | Essential Oil | Identified | Present in 'chemotype B' populations. researchgate.net |

| Blumea balsamifera | Essential Oil | Not Reported | Extensive analysis shows other terpenes, but not this specific compound. mdpi.comscielo.br |

| Chrysanthemum indicum var. aromaticum | Floral Scent | Not Reported | Detailed scent profile does not list this compound. frontiersin.orgnih.gov |

| Prunus avium | Plant | Reported | Documented as a constituent. nih.gov |

Occurrence in Insect Species

In the animal kingdom, this compound has been identified as a semiochemical, a substance involved in chemical communication.

Characterization as Male-Specific Compounds

The compound has been found in certain male insects, where it is believed to be part of the pheromone blend used for aggregation and mating.

Polygraphus proximus (Four-eyed fir bark beetle) : This invasive bark beetle is a significant pest of fir forests. nih.gov Analysis of the volatile compounds emitted by the beetles has revealed a number of male-specific substances. Among these, this compound (also referred to as γ-isogeraniol) was identified as a minor male-specific compound. researchgate.netresearchgate.net It is part of a complex blend of compounds, including major components like (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol and 3-methyl-2-buten-1-ol, which are believed to constitute the aggregation pheromone. researchgate.neteppo.int

Table 2: Identification of this compound in Insect Species

| Species | Sex | Compound Role | Associated Compounds |

|---|

Advanced Techniques for Extraction and Enrichment from Biological Matrices

The identification of this compound from complex biological sources necessitates advanced extraction and analytical methods. The volatile nature of this alcohol makes it suitable for techniques that sample the headspace above a material or use distillation to separate it from non-volatile components.

Hydrodistillation and Steam Distillation : These are classical methods used for extracting essential oils from plant materials. In hydrodistillation, the plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. researchgate.net This technique has been employed in the analysis of the essential oils of plants like Blumea balsamifera. banglajol.info

Stir Bar Sorptive Extraction (SBSE) : This is a modern, solventless extraction technique that is highly effective for enriching volatile and semi-volatile compounds from liquid samples, such as fruit juices and wines. It utilizes a magnetic stir bar coated with a sorbent material (polydimethylsiloxane, PDMS) that absorbs the analytes. The stir bar is then thermally desorbed in the injector of a gas chromatograph. This method was successfully used to analyze the aromatic components in litchi wine and spirits.

Solid-Phase Microextraction (SPME) : SPME is another solvent-free technique widely used for sampling volatile compounds from the headspace of solid or liquid samples, including those emitted by live insects. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample's headspace, where it adsorbs the analytes. The fiber is then directly inserted into the GC injector for analysis. This method was instrumental in identifying the sex-specific compounds from the Polygraphus proximus bark beetle. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : Following extraction and enrichment, GC-MS is the cornerstone analytical technique for separating and identifying the individual volatile compounds. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the individual molecules and creates a unique mass spectrum for each, which acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries (like NIST) and synthetic standards. researchgate.netnih.govacademicjournals.org

Precursor Supply from Core Metabolic Pathways

All terpenoids, including monoterpenes like this compound, are synthesized from the five-carbon (C5) building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pnas.orgyoutube.com In plants, two distinct and compartmentalized pathways are responsible for producing these essential precursors. rsc.orgbiorxiv.org

The Methylerythritol Phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway, is the primary source of IPP and DMAPP for monoterpene biosynthesis in plants. pnas.orgrsc.orgbiorxiv.org This pathway operates within the plastids, the same cellular compartment where monoterpene synthesis occurs. rsc.orgnih.gov The MEP pathway begins with the condensation of two common metabolites from primary metabolism: pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). nih.govyoutube.com Through a series of enzymatic steps, these precursors are converted into the C5 units IPP and DMAPP. rsc.orgnih.gov The MEP pathway is generally responsible for producing the precursors for hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). rsc.org

The key steps in the MEP pathway are outlined below:

Condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).

Reduction and rearrangement of DXP to yield 2-C-methyl-D-erythritol 4-phosphate (MEP).

A sequence of further reactions converts MEP into 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) (HMBPP).

Finally, HMBPP is converted to a mixture of IPP and DMAPP. rsc.org

The Mevalonate (B85504) (MVA) pathway is the second route for synthesizing IPP and DMAPP. univie.ac.atwikipedia.org This pathway is located in the cytosol and has traditionally been associated with the production of precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgbiorxiv.org The MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.org

While the MEP pathway is the main supplier for monoterpenes, studies in various plants, such as peppermint, have demonstrated metabolic "crosstalk" between the two pathways. biorxiv.orgresearchgate.net This interaction can involve the transport of IPP from the cytosol (produced via the MVA pathway) into the plastids, where it can be incorporated into monoterpenes. biorxiv.org Therefore, while the MVA pathway's contribution is often minor compared to the MEP pathway for monoterpene synthesis, its potential for indirect involvement is recognized. biorxiv.orgresearchgate.net

Monoterpene Synthase Involvement in Structural Formation

Once IPP and DMAPP are available in the plastids, they are joined in a head-to-tail fashion by the enzyme Geranyl Pyrophosphate Synthase (GPPS) to form the C10 precursor for all monoterpenes: geranyl pyrophosphate (GPP). rsc.org

The crucial step in defining the unique carbon skeleton of a monoterpene is catalyzed by a class of enzymes known as monoterpene synthases (MTSs or TPSs). nih.govhebmu.edu.cnnih.gov These enzymes take GPP as a substrate and, through a complex series of carbocation-driven reactions, generate a vast array of cyclic and acyclic structures. nih.govnih.gov

For this compound, which is an acyclic monoterpenoid, the process involves an MTS that produces a corresponding acyclic olefin backbone. The structure is highly similar to the common acyclic monoterpene β-myrcene (7-methyl-3-methylene-1,6-octadiene). It is hypothesized that a myrcene (B1677589) synthase, or a closely related enzyme, catalyzes the ionization of GPP and subsequent proton elimination to form the characteristic 7-methyl-3-methylene-octene skeleton. pnas.orgfoodb.ca The reaction mechanism involves the removal of the diphosphate group from GPP, forming a geranyl cation, which then rearranges and is quenched by the loss of a proton to form the final hydrocarbon structure. pnas.org

Post-Synthase Modifications and Functional Group Derivatization

The action of a monoterpene synthase results in a hydrocarbon skeleton. To arrive at the final structure of this compound, a hydroxyl functional group must be added. This transformation is a classic example of post-synthase modification, often referred to as "tailoring" or "decorating" the basic terpene scaffold.

The conversion of the acyclic monoterpene hydrocarbon into an alcohol is typically carried out by oxidoreductases, particularly enzymes from the cytochrome P450 (CYP) monooxygenase superfamily. nih.govnih.gov These enzymes are renowned for their ability to catalyze the hydroxylation of inert C-H bonds with high regio- and stereoselectivity. nih.gov

In the biosynthesis of this compound, a specific CYP enzyme would bind the acyclic monoterpene precursor and, using molecular oxygen and electrons from a redox partner (like an NADPH-cytochrome P450 reductase), insert one oxygen atom into a C-H bond at the C1 position, forming the primary alcohol. nih.gov This hydroxylation step is critical for determining the final identity and properties of the compound.

Synthetic Strategies and Chemical Transformations of 7 Methyl 3 Methylene 6 Octen 1 Ol

Laboratory Synthesis Routes

The construction of 7-methyl-3-methylene-6-octen-1-ol in a laboratory setting involves specific multi-step organic synthesis protocols.

Multi-step Organic Synthesis from Defined Precursors (e.g., 3-methyl-3-buten-1-ol dianion)

A documented synthetic route to this compound utilizes 3-methyl-3-buten-1-ol as a starting precursor. The process begins with the formation of a dianion from this precursor. This is achieved by reacting 3-methyl-3-buten-1-ol with an alkyl lithium compound, such as butyllithium, in an aprotic solvent.

Dianion Formation: 3-methyl-3-buten-1-ol is treated with two equivalents of a strong base like an alkyllithium in an aprotic solvent under an inert atmosphere.

Alkylation: The generated dianion subsequently reacts with a compound containing a good leaving group (X), such as a halide or a substituted sulfonyloxy group, to form the carbon skeleton of this compound.

Following the reaction, the desired product, this compound, is isolated from the reaction mixture using standard laboratory purification techniques.

Stereoselective and Enantioselective Approaches

A review of the available scientific literature did not yield specific examples of established stereoselective or enantioselective synthesis routes for this compound. Such methods would be crucial for obtaining specific stereoisomers of the molecule, but dedicated studies on this aspect appear limited.

Optimization of Reaction Conditions and Catalyst Systems

For the synthesis pathway starting from the 3-methyl-3-buten-1-ol dianion, specific reaction conditions have been outlined. The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (THF), in the presence of an alkyl amine. To ensure the stability of the highly reactive organolithium reagents and the dianion intermediate, the reaction is performed under an inert gas atmosphere (e.g., argon or nitrogen) and at low temperatures, generally between -80 °C and 0 °C. While these conditions are defined, extensive studies focused on the optimization of catalyst systems for this specific synthesis were not found in the reviewed literature.

Derivatization and Analog Development

The hydroxyl group of this compound serves as a functional handle for various chemical transformations, allowing for the development of derivatives and analogs.

Esterification Reactions (e.g., Formation of Propionate Esters)

The primary alcohol functional group in this compound readily undergoes esterification. A notable example is its conversion to 7-methyl-3-methylene-7-octen-1-yl propanoate. This transformation can be accomplished by acylating the alcohol with propanoic acid or its more reactive derivatives.

Common methods for this esterification include:

Reaction with an Acid Anhydride: Heating the alcohol with propionic anhydride. For instance, a mixture of this compound and propionic anhydride can be heated to 120 °C for several hours.

Reaction with an Acyl Halide: Using propionyl chloride in an aprotic solvent, often in the presence of a base to neutralize the HCl byproduct.

Reaction with Carboxylic Acid: Direct esterification with propionic acid can be performed, typically requiring a catalyst and the removal of water.

Upon completion, the resulting propionate ester is purified from the reaction mixture.

Halogenation of the Hydroxyl Moiety

The conversion of the hydroxyl group of an alcohol to a halogen is a fundamental transformation in organic synthesis. However, specific literature detailing the direct halogenation of the hydroxyl moiety of this compound was not identified in the performed search. Standard halogenating agents for primary alcohols, such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination), would be expected to be reactive, but specific conditions and outcomes for this substrate are not detailed in the available sources.

Compound Data

The following tables provide key identifiers and properties for the compounds discussed in this article.

| Identifier | This compound |

| IUPAC Name | This compound |

| Other Names | γ-Isogeraniol |

| CAS Number | 13066-51-8 nist.govnist.gov |

| Molecular Formula | C₁₀H₁₈O nist.govnist.gov |

| Molecular Weight | 154.25 g/mol nist.govnist.gov |

| InChIKey | LPYYZHAEKPCIHA-UHFFFAOYSA-N nist.govnist.gov |

| Identifier | 7-Methyl-3-methylene-7-octen-1-yl propanoate |

| IUPAC Name | (7-methyl-3-methylideneoct-7-enyl) propanoate |

| CAS Number | 73214-63-8 |

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.31 g/mol |

| InChIKey | KRONWWNTASLWRC-UHFFFAOYSA-N |

Oxidation to Related Aldehydes and Ketones (e.g., 7-methyl-6-octen-3-one)

The conversion of the primary alcohol in this compound to an aldehyde or, through further transformations, to a ketone like 7-methyl-6-octen-3-one, is a pivotal process. This transformation is typically achieved using a variety of oxidizing agents known for their efficacy with allylic alcohols. While direct oxidation to a ketone is not feasible in a single step from the primary alcohol, a multi-step process involving initial oxidation to the corresponding aldehyde, followed by further synthetic manipulations, can yield the desired ketone.

Commonly employed reagents for the initial oxidation to the aldehyde include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂). These reagents are favored for their selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents.

For instance, the oxidation of a similar allylic alcohol, myrcene (B1677589), has been explored using various oxidants, including chromium trioxide and PCC, which are known to yield allylic oxidation products.

| Oxidizing Agent | Product Type | Notes |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidant, often used for selective oxidation of primary alcohols. |

| Manganese Dioxide (MnO₂) | Aldehyde | Selective for allylic and benzylic alcohols. |

| Chromium Trioxide (CrO₃) | Aldehyde/Ketone | Stronger oxidant, can lead to over-oxidation. |

The subsequent conversion of the intermediate aldehyde to a ketone such as 7-methyl-6-octen-3-one would necessitate further synthetic steps, potentially involving a Grignard reaction with an appropriate alkyl magnesium halide followed by oxidation of the resulting secondary alcohol.

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Another potential synthetic pathway is the addition of an organometallic reagent to an α,β-unsaturated aldehyde. For example, the reaction of a suitable Grignard reagent with an aldehyde like 6-methyl-2-methylene-5-heptenal could yield the target alcohol. The mechanism of Grignard addition to α,β-unsaturated aldehydes can proceed via two main pathways: 1,2-addition (direct attack at the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon). Grignard reagents, being hard nucleophiles, typically favor 1,2-addition, leading to the formation of an allylic alcohol upon workup. The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

The mechanism of the oxidation of the allylic alcohol functionality, for instance with manganese dioxide, is believed to occur on the surface of the solid oxidant. The reaction is thought to proceed through a radical mechanism, which contributes to its selectivity for allylic and benzylic alcohols over saturated alcohols.

Advanced Spectroscopic and Chromatographic Characterization of 7 Methyl 3 Methylene 6 Octen 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 7-Methyl-3-methylene-6-octen-1-ol. It allows for the separation of the compound from a mixture, followed by its identification based on its mass-to-charge ratio and fragmentation pattern. One study identified this compound in the volatile oil of Elsholtzia capituligera using GC-MS. tsijournals.com

The retention index (RI) is a critical parameter in gas chromatography for standardizing retention times, making compound identification more reliable across different instruments and conditions. The Kovats retention index is commonly used for this purpose. By comparing the experimentally determined RI of an unknown peak with published reference data, confidence in compound identification is significantly increased.

For this compound, several retention indices have been reported on various types of capillary columns, which are detailed in the table below.

Table 1: GC Retention Indices for this compound

| Column Type | Retention Index (RI) | Reference |

|---|---|---|

| DB-5 | 1217 | The Pherobase Current time information in Onondaga County, US. |

| Semi-standard non-polar | 1169 | PubChem nih.gov |

| Semi-standard non-polar | 1221.8 | PubChem nih.gov |

In mass spectrometry, following electron ionization (EI), a molecule undergoes fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragmentation patterns is essential for structural elucidation.

The mass spectrum of this compound (molar mass: 154.25 g/mol ) shows a molecular ion peak ([M]⁺) at m/z 154. nist.gov The fragmentation is driven by the functional groups present: a primary alcohol and two carbon-carbon double bonds. Key fragmentation pathways include:

Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a peak at m/z 136.

Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom is characteristic of primary alcohols. This can result in the loss of a CH₂OH radical, leading to a significant fragment.

Allylic cleavage: The presence of double bonds facilitates cleavage at the allylic positions, which stabilizes the resulting carbocation.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can also occur, providing further structural clues.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which are critical for matching and confirming its identity in unknown samples. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms in the molecule.

For this compound, a full structural assignment would require:

¹H NMR: Expected signals would include those for the vinyl protons of the methylene (B1212753) group (=CH₂), the vinyl proton of the trisubstituted double bond, the protons of the hydroxymethyl group (-CH₂OH), the hydroxyl proton (-OH), and various aliphatic protons. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm the connectivity.

¹³C NMR: The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms of the molecule, including signals for the two sp² carbons of the terminal double bond, the two sp² carbons of the internal double bond, the carbon bearing the hydroxyl group, and the various sp³ carbons in the chain and methyl groups.

While the utility of NMR for this compound's characterization is clear, specific, publicly accessible experimental spectral data (chemical shifts and coupling constants) for this compound could not be retrieved from the searched scientific databases.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

For this compound, the IR spectrum is expected to display characteristic absorption bands confirming its key functional groups:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the primary alcohol.

C-H Stretch (sp²): Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) would indicate the C-H bonds of the alkene groups.

C-H Stretch (sp³): Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the aliphatic parts of the molecule.

C=C Stretch: Medium intensity peaks in the 1640-1680 cm⁻¹ region would confirm the presence of the carbon-carbon double bonds. The terminal methylene group (=CH₂) often shows a distinct peak around 1645 cm⁻¹.

C-O Stretch: A strong peak in the 1000-1260 cm⁻¹ region is characteristic of the C-O single bond in the primary alcohol.

Although PubChem indicates the existence of vapor-phase IR spectra, specific peak data was not available in the public domain of the searched sources. nih.gov

Hyphenated Analytical Techniques in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex samples like natural product extracts where this compound may be a minor component.

GC-MS: As discussed, this is the most common hyphenated technique for this purpose. It has been successfully used to identify this compound as a constituent of the essential oil from Elsholtzia capituligera. tsijournals.com The gas chromatograph separates the volatile components of the oil, and the mass spectrometer provides a mass spectrum for each component as it elutes, allowing for positive identification by comparing the spectrum and retention index to known standards.

GC-IR: Gas chromatography-infrared spectroscopy is another powerful hyphenated technique. It provides real-time IR spectra of compounds as they elute from the GC column. This can be particularly useful for distinguishing between isomers that might have similar mass spectra but different functional group arrangements, which would be distinguishable in their IR spectra.

The use of these advanced hyphenated methods is indispensable for the reliable characterization of this compound in intricate biological and commercial samples.

Biological and Ecological Research Applications of 7 Methyl 3 Methylene 6 Octen 1 Ol

Investigation as a Semiochemical in Chemical Ecology

Semiochemicals are vital for communication both within and between species and include pheromones, allomones, and kairomones. Research into 7-Methyl-3-methylene-6-octen-1-ol has primarily focused on its potential as an insect semiochemical, influencing behavior such as aggregation and mating.

Pheromones are chemical signals that trigger a social response in members of the same species. nih.gov Kairomones, on the other hand, are emitted by one species but benefit a different species that receives the signal, often a predator or parasite locating its prey. nih.gov

The investigation of this compound has revealed its connection to the pheromone systems of several insect species. In the four-eyed bark beetle, Polygraphus proximus, a pest of fir trees, males produce a blend of volatile compounds to attract other beetles in a mass attack on host trees. bohrium.comfrontiersin.org Analysis of these male-specific emissions identified this compound (referred to as γ-isogeraniol in the study) as the second most abundant male-specific compound. bohrium.comusgs.gov However, despite its significant presence, field trap studies showed that the addition of γ-isogeraniol to baits did not significantly affect the number of trapped P. proximus. bohrium.com This suggests that while it is a distinct part of the male's chemical profile, it may not be a primary attractant on its own for this species. bohrium.com The primary attractive compounds for P. proximus have been identified as (Z)-DMCHE and 3-methyl-2-buten-1-ol. frontiersin.org

In the context of the San Jose scale (Quadraspidiotus perniciosus), a destructive pest of fruit trees, research has identified a multi-component sex pheromone. researchgate.netfoodb.ca One of the identified components is a propanoate ester of a structurally related compound, 7-methyl-3-methylene-7-octen-1-ol. nih.gov While not identical, the structural similarity highlights the role of this carbon skeleton in the chemical communication of this insect. The Pherobase, a database of semiochemicals, also lists this compound as a pheromone for the soybean stalk weevil, Sternechus subsignatus. nottingham.ac.uk

Currently, there is limited specific scientific literature detailing the direct role of this compound in modulating plant-herbivore dynamics. While monoterpenoids, in general, are known to be involved in these interactions, often acting as attractants or deterrents, the specific functions of this particular compound in this context are not well-documented in available research. nih.gov

Contribution to Plant Communication and Defense Mechanisms

Although plants produce a vast array of monoterpenoids as part of their defense against herbivores and pathogens, and for communication, specific research identifying a role for this compound in these mechanisms is not presently available. Plants can use volatile compounds to signal to neighboring plants about herbivore attacks, but a specific link to this compound has not been established. nih.gov

Involvement in Microbial Interactions and Metabolite Production

The involvement of this compound in microbial interactions or as a specific microbial metabolite is not extensively documented in current scientific literature. Microbes can produce and metabolize various isoprenoids, but the specific role of this compound in these processes remains an area for further investigation. nih.gov

Comparative Biological Activity with Structurally Related Compounds (e.g., other acyclic monoterpenoids)

This compound belongs to the class of acyclic monoterpenoid alcohols. The biological activity of compounds in this class can vary significantly based on their specific structure, including the position of double bonds and functional groups. bohrium.comresearchgate.net

A comparison with other well-studied acyclic monoterpenoid alcohols reveals a range of biological activities:

Geraniol (B1671447), Nerol, and Citronellol (B86348) : These are some of the most common acyclic monoterpene alcohols. researchgate.net They are known constituents of essential oils and possess significant insecticidal and repellent properties against various pests, such as the red flour beetle (Tribolium castaneum). bohrium.comresearchgate.net Studies have shown that acyclic alcohols like geraniol and citronellol can have stronger insecticidal effects than some cyclic monoterpenoid alcohols. bohrium.comresearchgate.net They are also key components in the flavor and fragrance industry. researchgate.net

Linalool : Another common acyclic monoterpenoid alcohol, linalool, demonstrates high toxicity to certain insects. bohrium.com Its structural isomers have distinct olfactory properties, highlighting how small molecular changes can alter biological perception and function.

Terpinen-4-ol : While this is a cyclic monoterpenoid alcohol, it is relevant as the primary aggregation pheromone for Polygraphus poligraphus, a species related to P. proximus. frontiersin.org This contrasts with the findings for this compound in P. proximus, where it did not show attractive activity. bohrium.com

Grandisol (B1216609) : This cyclic monoterpenoid alcohol is another example of a pheromone component, identified in Polygraphus punctifrons. frontiersin.org

The research on this compound as a semiochemical in P. proximus indicates that its biological role may be more subtle than that of primary pheromone components like terpinen-4-ol or grandisol in related species. It may function as a species-specific synergist or modulator of the pheromone blend, a role that requires further investigation to be confirmed. The general insecticidal and repellent activities observed in structurally similar acyclic monoterpenoids like geraniol and citronellol suggest that this compound could potentially have similar properties, although this has not been specifically tested. bohrium.comresearchgate.net

Emerging Research Frontiers and Future Perspectives on 7 Methyl 3 Methylene 6 Octen 1 Ol

Integration of Omics Technologies for Comprehensive Biological Understanding

A deep understanding of the biosynthesis of 7-Methyl-3-methylene-6-octen-1-ol is fundamental to its future applications. Like other terpenoids, its production in nature originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. altlaboratories.comnist.gov The integration of "omics" technologies—genomics, transcriptomics, and metabolomics—offers a powerful approach to elucidate the specific enzymatic pathways and regulatory networks involved in its formation.

Genomic and transcriptomic analyses of organisms that produce this compound can identify the specific terpene synthase genes responsible for its synthesis. By comparing the gene expression profiles of producing versus non-producing organisms or tissues, researchers can pinpoint candidate genes. Subsequent characterization of the encoded enzymes would confirm their role in the biosynthetic pathway.

Metabolomics, the large-scale study of small molecules, can provide a detailed snapshot of the metabolic state of an organism and can be used to trace the flow of precursors into this compound and its derivatives. By combining metabolomic data with genomic and transcriptomic information, a comprehensive picture of the metabolic network can be constructed. This knowledge is not only of fundamental scientific interest but is also crucial for metabolic engineering efforts aimed at overproducing the compound in microbial or plant-based systems.

Development of Sustainable and Green Synthesis Methodologies

The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods. altlaboratories.com The synthesis of this compound is an area ripe for the application of green chemistry principles. Traditional chemical syntheses of terpenes can involve harsh reaction conditions and the use of hazardous reagents. researchgate.netnih.gov

Biocatalysis and chemoenzymatic synthesis offer promising alternatives. scent.vnresearchgate.netindustrialchemicals.gov.au Enzymes, with their high selectivity and ability to function under mild conditions, are ideal catalysts for green synthesis. For instance, engineered microorganisms could be developed to produce this compound from simple sugars, representing a renewable and sustainable production route. altlaboratories.com Furthermore, chemoenzymatic approaches, which combine the best of chemical and biological catalysis, could be employed to create novel derivatives of the compound with enhanced properties. researchgate.netindustrialchemicals.gov.au The use of terpenes themselves as green solvents in chemical processes is another area of active research that could be applied to the extraction and purification of this compound. researchgate.nett3db.ca

| Synthesis Approach | Description | Potential Advantages |

| Biocatalysis | Use of whole cells or isolated enzymes to catalyze the synthesis. | Environmentally friendly, high selectivity, use of renewable feedstocks. altlaboratories.comscent.vn |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to achieve the final product. | Can overcome limitations of purely chemical or biological routes, allows for novel modifications. researchgate.netindustrialchemicals.gov.au |

| Green Solvents | Utilization of environmentally benign solvents, potentially including other terpenes, for extraction and purification. | Reduced environmental impact, potential for closed-loop processes. researchgate.nett3db.ca |

Advanced Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at the atomic level. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to gain deep mechanistic insights and to predict the behavior of the compound in various environments.

DFT calculations can be used to study the electronic structure and reactivity of this compound, providing information on its bond strengths, charge distribution, and potential reaction pathways. pherobase.com This knowledge is invaluable for understanding its chemical stability and for designing new synthetic routes.

Molecular dynamics simulations can model the behavior of this compound in complex systems, such as in solution or interacting with enzymes. nih.gov These simulations can predict how the molecule will bind to an enzyme's active site, providing crucial information for enzyme engineering efforts aimed at improving its production or creating novel biocatalysts. nih.gov Furthermore, computational methods can be used to predict various physicochemical properties of the molecule, which is essential for its application in different formulations.

Exploration of Bioinspired Transformations and Chemoenzymatic Routes

Nature provides a vast library of enzymes that can perform a wide array of chemical transformations with remarkable specificity. researchgate.net The exploration of bioinspired and chemoenzymatic routes for the modification of this compound opens up exciting possibilities for creating new molecules with tailored properties.

Enzymes such as lipases, oxidoreductases, and glycosyltransferases could be used to introduce new functional groups to the this compound backbone. For example, esterification with various fatty acids could lead to the formation of novel esters with different volatilities and sensory properties. Oxidation of the alcohol group could yield the corresponding aldehyde or carboxylic acid, which may possess unique biological activities.

Chemoenzymatic strategies can further expand the accessible chemical space. researchgate.netindustrialchemicals.gov.au For instance, a chemical reaction could be used to introduce a functional group that is not readily accessible through biocatalysis, followed by an enzymatic step to achieve a specific stereochemistry. This combination of chemical and biological transformations provides a powerful toolkit for the synthesis of a diverse range of derivatives of this compound.

Implications for Ecosystem Management and Sustainable Agriculture

Terpenoids play crucial roles in mediating interactions between organisms in ecosystems. icm.edu.pl They can act as attractants, repellents, or toxins, influencing the behavior of insects and other animals. researchgate.netpherobase.comresearchgate.netresearchgate.net The identification of this compound as a semiochemical for the soybean stalk weevil (Sternechus subsignatus) highlights its potential for use in sustainable agriculture. pherobase.com

As a semiochemical, this compound could be used in integrated pest management (IPM) strategies. For example, it could be employed in "attract-and-kill" traps to lure the weevils away from soybean crops, or as a repellent to deter them from feeding and laying eggs. Such approaches offer a more environmentally friendly alternative to broad-spectrum synthetic pesticides, which can have negative impacts on non-target organisms and the environment.

Further research is needed to fully understand the ecological role of this compound. Investigating its effects on other insects, including beneficial species such as pollinators and predators of pests, is crucial for its safe and effective use in agriculture. The development of cost-effective and sustainable methods for its production will be key to unlocking its potential as a valuable tool for ecosystem management and sustainable agriculture.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 7-methyl-3-methylene-6-octen-1-ol, and what analytical techniques validate its purity?

- Methodology : Synthesis typically involves catalytic isomerization of terpene alcohols or oxidation of related alkenes. Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) using the NIST reference spectrum (retention index: ~1,320; m/z peaks: 154 [M]⁺, 136 [M-H₂O]⁺) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with key signals at δ 1.60 (s, CH₃), δ 4.10 (t, -CH₂OH), and δ 5.20–5.40 (m, alkene protons) .

- Safety : Use fume hoods, nitrile gloves, and avoid skin contact due to potential irritancy (H313/H333 warnings) .

Q. How can researchers optimize the characterization of this compound’s physical properties (e.g., boiling point, solubility)?

- Methodology : Differential scanning calorimetry (DSC) determines thermal stability, while polarographic methods assess solubility in aqueous/organic solvents. For example, logP (octanol-water partition coefficient) can be estimated via HPLC retention times calibrated against known standards .

- Data Validation : Cross-reference experimental boiling points (e.g., ~230–235°C) with predictive models like the Joback method to resolve discrepancies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- PPE : Wear ANSI-approved goggles, flame-resistant lab coats, and butyl rubber gloves .

- Waste Management : Collect residues in halogen-resistant containers for incineration by licensed facilities to prevent environmental release .

- Spill Response : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and ventilate the area .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodology :

- Hypothesis Testing : Compare GC-MS and NMR data across studies to identify isomerization artifacts (e.g., γ-isogeraniol vs. geraniol derivatives) .

- Theoretical Framework : Apply density functional theory (DFT) to model vibrational frequencies and electronic transitions, aligning computed IR/UV-Vis spectra with experimental data .

- Collaborative Validation : Share raw datasets via platforms like Zenodo for peer verification .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions (e.g., pH, temperature)?

- Design : Use a factorial design (2³ matrix) to test variables: pH (4–10), temperature (25–60°C), and solvent polarity (water vs. ethanol). Monitor reaction kinetics via inline FTIR or Raman spectroscopy .

- Statistical Analysis : Apply ANOVA to identify significant interactions (p < 0.05) and optimize conditions via response surface methodology (RSM) .

Q. How can this compound’s role in surface chemistry be investigated (e.g., adsorption on indoor materials)?

- Methodology :

- Surface Analysis : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to quantify adsorption on silica or polycarbonate surfaces .

- Environmental Simulation : Chamber studies under controlled humidity (30–70% RH) and oxidant levels (O₃, NOx) to mimic indoor conditions .

Q. What theoretical frameworks guide the study of this compound’s biological or environmental interactions?

- Frameworks :

- QSAR Modeling : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using molecular descriptors (e.g., polar surface area, H-bond donors) .

- Systems Biology : Integrate metabolomic data to map its degradation pathways in microbial consortia .

Key Considerations for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.